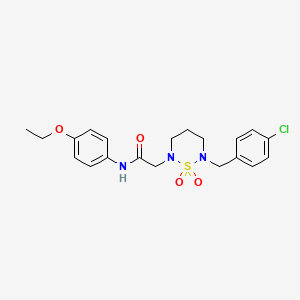

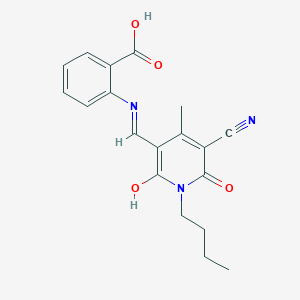

![molecular formula C11H9Br2N3OS B2627062 2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide CAS No. 1516769-55-3](/img/structure/B2627062.png)

2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide is a brominated aromatic amine reagent . It is used for pharmaceutical testing .

Chemical Reactions Analysis

While specific chemical reactions involving 2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide are not detailed in the search results, related compounds like 2-Amino-5-bromopyridine have been used in the synthesis of various other compounds .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound , due to its structural complexity, appears to be a candidate for inclusion in various heterocyclic compounds with potential biological activities. For instance, it is similar in structure to compounds involved in the synthesis of novel heterocyclic compounds with potential hypertensive activity. Compounds like 7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides have been synthesized starting from related compounds, showcasing the versatility of these heterocyclic frameworks in medicinal chemistry (Kumar & Mashelker, 2007).

Antiprotozoal Agents

Compounds structurally similar to 2-Amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide have been synthesized and evaluated for their antiprotozoal properties. A study discussed the synthesis of various dicationic imidazo[1,2-a]pyridines and their derivatives as potential antiprotozoal agents, indicating the potential use of similar compounds in the development of new therapeutic agents (Ismail et al., 2004).

Dyes and Biological Activity

The synthesis of novel heterocyclic aryl monoazo organic compounds, including derivatives structurally related to the queried compound, has been reported. These compounds exhibit strong antioxidant, antitumor, and antimicrobial activities, making them potential candidates for various biological and industrial applications (Khalifa et al., 2015).

Nonlinear Optical Properties

The queried compound's framework is conducive to the creation of materials with significant nonlinear optical (NLO) properties. Compounds synthesized through similar processes exhibit remarkable interactions with targets like tubulin, which may contribute to their potential as agents for anticancer activity. This indicates the potential application of these compounds in developing new materials with unique optical properties (Jayarajan et al., 2019).

Electronic Properties

The structural framework of the compound is conducive to the synthesis of compounds with interesting electronic and nonlinear optical properties. Research in this area has focused on studying the effect of various substituents on the values of the HOMO–LUMO energy gap and hyperpolarizability, indicating potential applications in electronic materials science (Ahmad et al., 2021).

Mécanisme D'action

Target of Action

The primary targets of 2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of 2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide It’s worth noting that similar compounds are often involved in suzuki–miyaura cross-coupling reactions . In these reactions, a palladium catalyst facilitates the formation of a carbon-carbon bond between two different organic groups .

Biochemical Pathways

The specific biochemical pathways affected by 2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide Compounds with similar structures have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

The specific molecular and cellular effects of 2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

Safety and Hazards

Propriétés

IUPAC Name |

2-amino-5-bromo-N-[(3-bromothiophen-2-yl)methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2N3OS/c12-6-3-7(10(14)15-4-6)11(17)16-5-9-8(13)1-2-18-9/h1-4H,5H2,(H2,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMGJTMUESYVVSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CNC(=O)C2=C(N=CC(=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

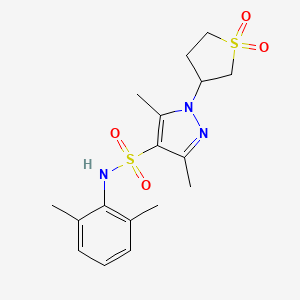

![(Z)-N-(6-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(naphthalen-1-yl)acetamide](/img/structure/B2626987.png)

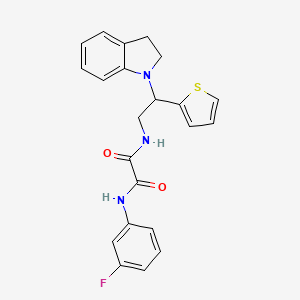

![3-benzyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2626988.png)

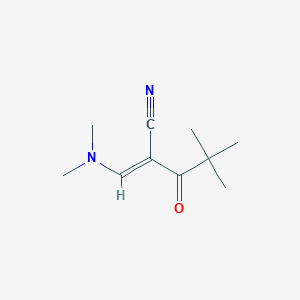

![2-[2-(4-chlorophenyl)hydrazono]-3-oxo-3-phenylpropanal O-methyloxime](/img/structure/B2626990.png)

![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2626993.png)

![2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2626994.png)

![Pyrazin-2-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2626998.png)